An In-Depth Technical Guide to 4-Methyl-N-octylpyridinium chloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Methyl-N-octylpyridinium chloride for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Quaternary Ammonium Compound
4-Methyl-N-octylpyridinium chloride, a quaternary ammonium salt with the CAS number 141645-91-2, represents a class of molecules with significant potential in various scientific and therapeutic domains.[1] As a member of the N-alkylpyridinium family, its unique amphiphilic structure, comprising a positively charged pyridinium head and a hydrophobic octyl tail, underpins its diverse physicochemical properties and biological activities. This guide provides a comprehensive technical overview of 4-Methyl-N-octylpyridinium chloride, from its fundamental chemical identity to its synthesis, potential mechanisms of action, and toxicological considerations, offering valuable insights for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
4-Methyl-N-octylpyridinium chloride is a well-defined chemical entity with the molecular formula C₁₄H₂₄ClN and a molecular weight of approximately 241.80 g/mol .[1] Its structure is characterized by a pyridine ring methylated at the 4-position and N-alkylated with an octyl chain, with a chloride counter-ion.[1] This structure imparts surfactant-like properties, influencing its solubility and interaction with biological membranes.
| Property | Value | Source |
| CAS Number | 141645-91-2 | [1] |
| Molecular Formula | C₁₄H₂₄ClN | [1] |
| Molecular Weight | 241.80 g/mol | [1] |
| IUPAC Name | 4-methyl-1-octylpyridin-1-ium chloride | [1] |
| Synonyms | 4-Methyl-N-octylpyridinium chloride, N-octyl-4-methylpyridinium chloride | [1] |
The physicochemical properties of N-alkylpyridinium salts, including 4-Methyl-N-octylpyridinium chloride, are significantly influenced by the length of the alkyl chain. Longer chains, such as the octyl group, generally increase lipophilicity, which can enhance interaction with lipid bilayers and potentially increase biological activity and toxicity.[2]
Chemical Structure
Caption: Chemical structure of 4-Methyl-N-octylpyridinium chloride.
Synthesis of 4-Methyl-N-octylpyridinium chloride: A Step-by-Step Protocol
The synthesis of 4-Methyl-N-octylpyridinium chloride is typically achieved through a quaternization reaction, a type of nucleophilic substitution. This process involves the reaction of 4-methylpyridine with an octyl halide, most commonly 1-chlorooctane or 1-bromooctane. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the octyl halide and displacing the halide ion to form the quaternary ammonium salt.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol outlines a general laboratory-scale synthesis of 4-Methyl-N-octylpyridinium chloride.
Materials:
-
4-Methylpyridine (purity ≥98%)
-
1-Chlorooctane (purity ≥98%)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 4-methylpyridine and 1-chlorooctane. Add a sufficient volume of anhydrous acetonitrile to dissolve the reactants completely.
-
Inert Atmosphere: Flush the reaction flask with an inert gas, such as nitrogen or argon, to create an anhydrous environment and prevent side reactions.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The formation of a precipitate may indicate product formation.
-
Isolation: Once the reaction is complete (typically after several hours, as determined by monitoring), allow the mixture to cool to room temperature. The product, 4-Methyl-N-octylpyridinium chloride, should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals thoroughly with diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified product under vacuum to obtain the final, solvent-free 4-Methyl-N-octylpyridinium chloride.
Caption: Experimental workflow for the synthesis of 4-Methyl-N-octylpyridinium chloride.
Mechanism of Action and Biological Activity: A Focus on Membrane Disruption
The primary mechanism of action for long-chain N-alkylpyridinium salts like 4-Methyl-N-octylpyridinium chloride is attributed to their cationic surfactant properties, leading to the disruption of cell membranes.[3] This mechanism is fundamental to their observed antimicrobial and cytotoxic effects.
The positively charged pyridinium headgroup electrostatically interacts with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and teichoic acids.[4] The hydrophobic octyl tail then inserts into the lipid bilayer, disrupting its integrity. This insertion leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[4]
This membrane-disrupting activity is a key factor in the broad-spectrum antimicrobial efficacy of quaternary ammonium compounds.[3][5] Studies on similar compounds have demonstrated activity against a range of bacteria.[5]
Enzyme Inhibition: A Secondary Mechanism
Beyond direct membrane disruption, N-alkylpyridinium salts have also been shown to act as inhibitors of certain enzymes. For instance, the structurally related N-butylpyridinium chloride (NBuPy-Cl) has been identified as a potent inhibitor of organic cation transporters (OCTs), such as rOCT1/2 and hOCT2.[6][7] This inhibition is competitive, with the pyridinium salt vying with endogenous substrates for the transporter's active site. The inhibitory effect of alkyl-substituted pyridinium ionic liquids on OCTs has been shown to increase with the length of the alkyl chain.[6]
This enzyme inhibitory activity suggests that 4-Methyl-N-octylpyridinium chloride could potentially modulate the pharmacokinetics of drugs that are substrates for these transporters, a critical consideration in drug development.
Caption: Proposed mechanisms of action for 4-Methyl-N-octylpyridinium chloride.
Toxicological Profile: Insights from Analogs
Specific toxicological data for 4-Methyl-N-octylpyridinium chloride is limited. However, studies on the closely related N-butylpyridinium chloride (NBuPy-Cl) provide valuable insights. NBuPy-Cl has been shown to be absorbed from the gastrointestinal tract and is primarily eliminated unchanged in the urine.[8] Toxicological studies conducted by the National Toxicology Program on NBuPy-Cl administered in drinking water to rats and mice revealed dose-dependent decreases in body weight at higher concentrations.[2]
A crucial consideration is the influence of the alkyl chain length on toxicity. For quaternary ammonium compounds, toxicity generally increases with the length of the alkyl chain.[2] This is attributed to the increased lipophilicity, which enhances the compound's ability to interact with and disrupt cell membranes. Therefore, it is plausible that 4-Methyl-N-octylpyridinium chloride may exhibit greater toxicity than its butyl-chained analog. A comprehensive toxicological evaluation of 4-Methyl-N-octylpyridinium chloride would be essential before its consideration for any in vivo applications.
Applications and Future Directions
The unique properties of 4-Methyl-N-octylpyridinium chloride position it as a compound of interest in several areas:
-
Antimicrobial Agent: Its potent membrane-disrupting activity makes it a candidate for development as a disinfectant or antiseptic.
-
Ionic Liquid: As a pyridinium-based ionic liquid, it can be explored as a "green" solvent in various chemical reactions and processes.
-
Drug Delivery: The ability of related poly-alkylpyridinium salts to form transient pores in cell membranes suggests potential applications in drug and gene delivery systems.[9]
-
Research Tool: Its inhibitory effect on organic cation transporters makes it a useful tool for studying the function of these important proteins and for investigating potential drug-drug interactions.
Conclusion
4-Methyl-N-octylpyridinium chloride is a versatile quaternary ammonium compound with a well-defined chemical structure and accessible synthetic route. Its primary biological activity stems from its ability to disrupt cell membranes, leading to antimicrobial and cytotoxic effects. Furthermore, its potential to inhibit key drug-metabolizing enzymes highlights the need for careful consideration in the context of drug development. While further research is required to fully elucidate its specific toxicological profile and explore its full therapeutic potential, this in-depth guide provides a solid foundation of technical knowledge for scientists and researchers working with this intriguing molecule.
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